

A Researcher's Guide to Validating B220 (CD45R) Antibody Specificity

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For researchers in immunology and drug development, accurate identification of B lymphocytes is paramount. The B220 (also known as CD45R) antibody is a widely utilized tool for this purpose, particularly in murine models. However, ensuring the specificity of this antibody is critical for reliable experimental outcomes. This guide provides a comprehensive comparison of methods to validate a B220 antibody, featuring experimental data and detailed protocols.

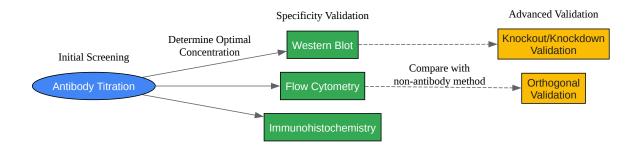
B220 vs. Alternative B-cell Markers: A Comparative Overview

While B220 is a robust marker, it's essential to understand its characteristics in comparison to other common B-cell markers, such as CD19. CD19 is often considered the gold standard for identifying B-cells in mice due to its exclusive expression on the B-cell lineage. In contrast, while B220 is brightly expressed on most B-cells, it can also be found on other cell types, including plasmacytoid dendritic cells, making co-staining with another B-cell specific marker like CD19 advisable for definitive identification.

Logical Workflow for B220 Antibody Validation

The following diagram outlines a comprehensive workflow for validating the specificity of a B220 antibody. This multi-step process ensures a thorough assessment of the antibody's performance across various applications.





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B220 antibody validation workflow.

Experimental Data: B220 Specificity Analysis

This section presents experimental data from key validation techniques to assess the specificity of a B220 antibody.

Flow Cytometry: Co-staining with CD19

Flow cytometry is a powerful technique to assess the specificity of a B220 antibody by costaining with a highly specific B-cell marker like CD19.

Table 1: Flow Cytometry Analysis of Mouse Splenocytes



Marker Combination	Percentage of Gated Cells (%)	Interpretation
B220+	55.2	Represents the total B220-expressing population.
CD19+	53.8	Represents the total B-cell population.
B220+ CD19+	52.5	Represents the population of true B-cells expressing both markers.
B220+ CD19-	2.7	Represents a minor population that is B220 positive but lacks the definitive B-cell marker CD19. This could include non-B-cell lineages such as plasmacytoid dendritic cells.[1]
B220- CD19+	1.3	Represents a small population of CD19 positive cells that have low or no B220 expression.

Western Blotting: Analysis of B-cell and T-cell Lysates

Western blotting can be used to confirm that the B220 antibody recognizes a protein of the correct molecular weight in a cell type known to express the target (positive control) and not in a cell type that does not (negative control).

Table 2: Western Blot Analysis of B220 Expression



Cell Lysate	Expected B220 Expression	Observed Band at ~220 kDa	Interpretation
Mouse Splenocytes (B-cell rich)	High	Yes	The antibody correctly identifies the B220 protein in a positive control sample.
Jurkat (Human T-cell line)	None	No	The antibody does not cross-react with proteins in a negative control human T-cell lysate, demonstrating species and cell-type specificity.[2][3]

Experimental Protocols

Detailed protocols for the key validation experiments are provided below.

Flow Cytometry Staining of Mouse Splenocytes

- Cell Preparation: Prepare a single-cell suspension from a mouse spleen in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
- Fc Block: Incubate 1 x 10⁶ cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10 minutes on ice to prevent non-specific antibody binding.
- Antibody Staining: Add the titrated amounts of PE-conjugated anti-B220 and FITCconjugated anti-CD19 antibodies to the cells.
- Incubation: Incubate for 30 minutes on ice in the dark.
- Washing: Wash the cells twice with 2 mL of cold FACS buffer.
- Acquisition: Resuspend the cells in 500 μ L of FACS buffer and acquire the data on a flow cytometer.



 Analysis: Gate on the lymphocyte population based on forward and side scatter, then analyze the expression of B220 and CD19.

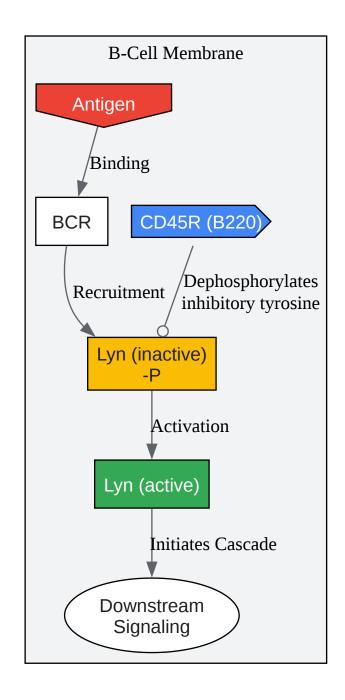
Western Blotting Protocol

- Lysate Preparation: Lyse mouse splenocytes and Jurkat cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
- SDS-PAGE: Load 20-30 μg of protein per lane onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary B220 antibody (e.g., clone RA3-6B2) at a previously optimized dilution in blocking buffer overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rat IgG-HRP) for 1 hour at room temperature.
- Detection: Wash the membrane as in step 6 and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

B220/CD45R in B-cell Signaling

B220 is an isoform of the transmembrane protein tyrosine phosphatase CD45. The phosphatase activity of CD45 is crucial for regulating the threshold of B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, CD45 can dephosphorylate inhibitory tyrosines on Src family kinases, such as Lyn, leading to their activation and the initiation of the downstream signaling cascade.





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Role of CD45R/B220 in BCR signaling.

In summary, while the B220 antibody is a valuable tool for identifying B-cells, rigorous validation of its specificity is essential. By employing a combination of techniques such as flow cytometry with co-staining, western blotting with appropriate controls, and understanding its role in B-cell biology, researchers can ensure the reliability and accuracy of their findings.



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